molecular formula C14H7BrN2O B14179785 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919291-03-5

8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile

Cat. No.: B14179785
CAS No.: 919291-03-5
M. Wt: 299.12 g/mol
InChI Key: QCCQRYPVCUXXCR-UHFFFAOYSA-N
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Description

8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of a bromine atom and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

919291-03-5

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

8-bromo-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-10-1-2-11-12(6-10)9(7-16)5-8-3-4-17-14(18)13(8)11/h1-6H,(H,17,18)

InChI Key

QCCQRYPVCUXXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C2C=C1Br)C#N)C=CNC3=O

Origin of Product

United States

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